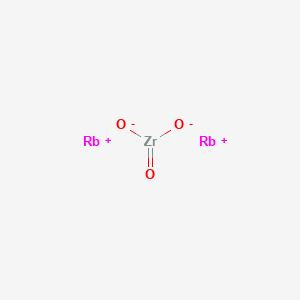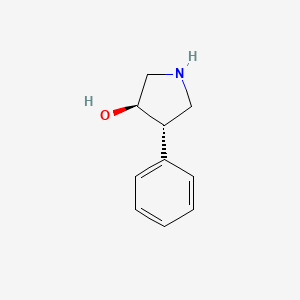
1-(piperidin-4-yl)-3,4-diphenyl-1H-pyrazol-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(piperidin-4-yl)-3,4-diphenyl-1H-pyrazol-5-carboxylic acid” is a complex organic molecule. Unfortunately, there is limited specific information available about this exact compound1. However, piperidine derivatives are known to be important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry2.
Synthesis Analysis
The synthesis of piperidine derivatives is a topic of significant research interest. Various methods have been developed for the synthesis of substituted piperidines, including hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions2. However, the specific synthesis process for “1-(piperidin-4-yl)-3,4-diphenyl-1H-pyrazol-5-carboxylic acid” is not readily available in the literature.Molecular Structure Analysis
The molecular structure of a compound can be inferred from its name. The “1-(piperidin-4-yl)-3,4-diphenyl-1H-pyrazol-5-carboxylic acid” suggests that it contains a piperidine ring, two phenyl groups, a pyrazole ring, and a carboxylic acid group. However, the exact molecular structure is not available in the literature3.Chemical Reactions Analysis
Piperidine derivatives are known to undergo a variety of chemical reactions, including intra- and intermolecular reactions leading to the formation of various piperidine derivatives2. However, the specific chemical reactions involving “1-(piperidin-4-yl)-3,4-diphenyl-1H-pyrazol-5-carboxylic acid” are not readily available in the literature.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can provide important information about its behavior and reactivity. However, the specific physical and chemical properties of “1-(piperidin-4-yl)-3,4-diphenyl-1H-pyrazol-5-carboxylic acid” are not readily available in the literature4.Safety And Hazards
The safety and hazards of a compound refer to its potential to cause harm to humans or the environment. Unfortunately, specific safety and hazard information for “1-(piperidin-4-yl)-3,4-diphenyl-1H-pyrazol-5-carboxylic acid” is not readily available in the literature.
Direcciones Futuras
Piperidine derivatives continue to be a focus of research due to their importance in drug design. Future research will likely continue to explore the synthesis, properties, and biological activities of these compounds5. However, specific future directions for “1-(piperidin-4-yl)-3,4-diphenyl-1H-pyrazol-5-carboxylic acid” are not readily available in the literature.
Please note that this analysis is based on the available information and may not be comprehensive due to the limited specific information about this exact compound.
Propiedades
Número CAS |
1338247-77-0 |
|---|---|
Nombre del producto |
1-(piperidin-4-yl)-3,4-diphenyl-1H-pyrazol-5-carboxylic acid |
Fórmula molecular |
C21H21N3O2 |
Peso molecular |
347.41034 |
Sinónimos |
1-(piperidin-4-yl)-3,4-diphenyl-1H-pyrazol-5-carboxylic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1143974.png)

![7-chloro-2-methyl-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B1143985.png)


